molecular formula C17H19N B1615813 Dimefadane CAS No. 5581-40-8

Dimefadane

Cat. No. B1615813
CAS RN: 5581-40-8
M. Wt: 237.34 g/mol
InChI Key: GAVBHVRHVQMWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimefadane is a member of indanes.

Scientific Research Applications

Alzheimer's Disease and Neurodegeneration

Dimefadane, also known as Dimebon, has been extensively researched for its potential in treating Alzheimer's disease (AD) and other neurodegenerative conditions. Studies have explored its neuroprotective effects, although the results have been mixed. For instance, in a study on 5xFAD transgenic mice, a model for hereditary AD, chronic administration of Dimebon did not ameliorate amyloid-β pathology or improve motor behavior, despite showing some behavioral improvements (Peters et al., 2013). Another study highlighted its potential as a neuroprotective agent, focusing on proteinopathy models and demonstrating Dimebon's impact on cellular energy balance, mitochondrial stability, and its potential for treating neurodegenerative disorders (Ustyugov et al., 2016).

Antiproliferative Properties

Research into the synthesis of dimeric diterpenes, including the use of Dimebon, revealed antiproliferative effects on human tumor cell lines. This study indicates that certain derivatives of Dimebon show potential for cancer treatment (Pertino et al., 2013).

Hemolytic Resistance of Erythrocyte Membranes

A study on Dimebon's effect on erythrocyte membranes discovered that it influences the stability of these membranes in a hypotonic medium. This could have implications for understanding the drug's interaction with biological membranes (Ziganshina et al., 1988).

properties

CAS RN

5581-40-8

Product Name

Dimefadane

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C17H19N/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17/h3-11,16-17H,12H2,1-2H3

InChI Key

GAVBHVRHVQMWEI-UHFFFAOYSA-N

SMILES

CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3

Canonical SMILES

CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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